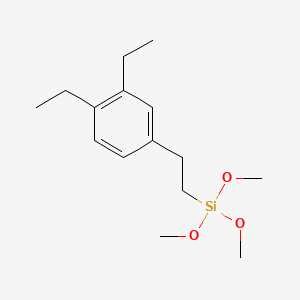

(3,4-二乙基苯乙基)三甲氧基硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex silane compounds often involves multi-step reactions and the manipulation of various functional groups. In the study presented, the synthesis of a cyclotetrasilane compound was achieved through the reaction of dichloro(diethylamino)thexylsilane with lithium, resulting in a mixture of four diastereomers. These diastereomers were then separated and identified using a combination of spectroscopic techniques, including NMR, IR, Mass, and UV spectroscopy. The separation and identification of these isomers are crucial for understanding the reactivity and potential applications of such compounds .

Molecular Structure Analysis

The molecular structure of silane compounds can be quite intricate, as evidenced by the Si-Si bond lengths and dihedral angles observed in the cyclotetrasilane diastereomers. X-ray crystallography confirmed the structures of three of the diastereomers, revealing significant variations in the Si4 frameworks. These structural differences, such as the dihedral angles ranging from 3° to 34°, can have profound effects on the physical and chemical properties of the molecules. Understanding these structural nuances is essential for the development of new materials and chemical processes .

Chemical Reactions Analysis

The reactivity of silane compounds can be altered through various chemical reactions. For instance, the chlorodeamination or bromodeamination of the cyclotetrasilane compound with HCl or HBr led to the formation of trichloro or tribromo derivatives. These reactions not only modify the chemical structure but also potentially change the reactivity and utility of the original compound. Such transformations are important for the synthesis of new materials with specific desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are directly influenced by their molecular structure. The study of these properties is not detailed in the provided papers, but generally, properties such as boiling point, melting point, solubility, and stability are key factors that determine the practical applications of these compounds. The Si-Si bond lengths and dihedral angles observed in the cyclotetrasilane diastereomers suggest that these molecules could exhibit unique reactivity patterns, which could be exploited in various chemical syntheses and industrial applications .

科学研究应用

石材保护中的环氧-二氧化硅聚合物

环氧衍生物,包括2-(3,4-环氧环己基)乙基-三甲氧基硅烷(ECET),在石材保护中显示出前景。研究表明,这些材料形成具有硅氧烷网络的固体,可用于保护历史和文化石结构(Cardiano等人,2005年)。

具有抗菌性能的有机硅烷

对有机硅烷的研究,包括三甲氧基硅烷的变体,证明了它们在创建抗粘附和抗菌表面的潜力。这些改性表面可以显着减少细菌细胞数量,使其在医疗保健和食品技术应用中很有用(Kręgiel,2013年)。

功能化二氧化硅材料的吸附性能

用三甲氧基硅烷衍生物功能化的介孔二氧化硅材料对各种芳香酸表现出增强的吸附性能。这些材料对于环境修复和化学加工应用非常有价值(Liu等人,2020年)。

基于硅烷的杂化聚合物

有机硅烷,包括缩水甘油丙基三甲氧基硅烷,是杂化聚合物合成中的组成部分,用于各种工业应用。这些聚合物的性能,例如水解和缩合动力学,对于其功能至关重要(Riegel等人,1998年)。

复合材料中的硅烷偶联剂

硅烷偶联剂,例如(3-氨基丙基)三乙氧基硅烷,显着影响复合材料的机械性能。它们改善了纤维和聚合物之间的界面粘附力,从而增强了复合材料的强度和耐久性(Arslan & Doğan,2018年)。

防腐蚀

已经研究了(3-缩水甘油氧基丙基)三甲氧基硅烷在铝合金等金属防腐中的功效,证明了其在延长金属结构和部件寿命方面的潜力(Dalmoro等人,2015年)。

安全和危害

The safety data sheet for Trimethoxysilane, a related compound, indicates that it is a highly flammable liquid and vapor . It is harmful if inhaled and causes serious eye irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, not smoking, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .

未来方向

Silane coupling agents, which are related compounds, have been valuable for multi-materialization, including interfacial adhesive strength, water treatment, polymer composites, and coatings . The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . This suggests potential future directions for the use and development of (3,4-Diethylphenethyl)trimethoxysilane.

属性

IUPAC Name |

2-(3,4-diethylphenyl)ethyl-trimethoxysilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3Si/c1-6-14-9-8-13(12-15(14)7-2)10-11-19(16-3,17-4)18-5/h8-9,12H,6-7,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDIHRVZQQQINK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)CC[Si](OC)(OC)OC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, [(ethylphenyl)ethyl]trimethoxy- | |

CAS RN |

259818-29-6 |

Source

|

| Record name | Ethylphenethyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2524261.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2524264.png)

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2524265.png)

![N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2524266.png)

![4-(1-Azepanylmethyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinol](/img/structure/B2524268.png)

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B2524274.png)

![5-(4-chlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2524275.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate 2,2,2-trifluoroacetate](/img/structure/B2524279.png)